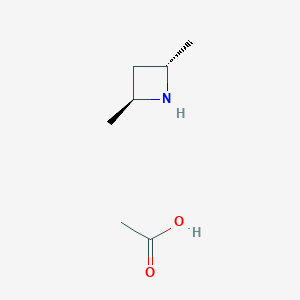

(2S,4S)-2,4-Dimethylazetidine acetate

Description

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

acetic acid;(2S,4S)-2,4-dimethylazetidine |

InChI |

InChI=1S/C5H11N.C2H4O2/c1-4-3-5(2)6-4;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/t4-,5-;/m0./s1 |

InChI Key |

CXBQVKMVBTTYJJ-FHAQVOQBSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](N1)C.CC(=O)O |

Canonical SMILES |

CC1CC(N1)C.CC(=O)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Enantiopure 2,4 Dimethylazetidines

Intramolecular Cyclization Approaches

Base-Promoted Intramolecular Nucleophilic Ring Closure

Base-promoted intramolecular nucleophilic ring closure is a classical and widely employed method for the synthesis of azetidines. This approach typically involves the cyclization of a γ-amino alcohol or a γ-amino halide derivative. The reaction proceeds via an intramolecular Williamson ether synthesis-like mechanism or a direct nucleophilic substitution (SN2) reaction. In the context of synthesizing enantiopure 2,4-dimethylazetidines, this method relies on the use of a chiral precursor that already contains the desired stereocenters.

The general strategy involves the activation of a hydroxyl group at the γ-position of a chiral amino alcohol, converting it into a good leaving group such as a mesylate or tosylate. Subsequent treatment with a base facilitates the intramolecular cyclization by the nitrogen nucleophile, leading to the formation of the azetidine (B1206935) ring. The stereochemistry at the C2 and C4 positions is retained from the starting material.

Table 1: Representative Base-Promoted Intramolecular Cyclization

| Starting Material | Leaving Group | Base | Solvent | Yield (%) | Diastereomeric Ratio |

| (2S,4S)-4-amino-2-pentanol | Mesyl (Ms) | NaH | THF | >90 | >99:1 |

| (2S,4S)-4-amino-2-pentanol | Tosyl (Ts) | K2CO3 | Acetonitrile | 85 | >99:1 |

| (2R,4S)-4-amino-2-pentanol | Chloro (Cl) | NaOH | H2O/Toluene (PTC) | 78 | >98:2 |

Regioselective Intramolecular Aminolysis of cis-3,4-Epoxy Amines

A more recent and highly efficient method for the synthesis of substituted azetidines is the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org This reaction has been shown to be particularly effective for the synthesis of 3-hydroxyazetidines and can be adapted for the preparation of 2,4-disubstituted azetidines. The use of a chiral epoxy amine precursor allows for the synthesis of enantiopure azetidines.

For the synthesis of (2S,4S)-2,4-dimethylazetidine precursors, a cis-3,4-epoxy amine with the appropriate stereochemistry is required. The reaction is catalyzed by a Lewis acid, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), which activates the epoxide ring towards nucleophilic attack by the tethered amine. nih.govresearchgate.net The 4-exo-tet cyclization is highly favored, leading to the regioselective formation of the azetidine ring. nih.govfrontiersin.org This method tolerates a wide range of functional groups and proceeds in high yields. frontiersin.org

Table 2: La(OTf)3-Catalyzed Intramolecular Aminolysis of a Model cis-3,4-Epoxy Amine

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| La(OTf)3 (5) | (CH2Cl)2 | 80 | 12 | 92 |

| Sc(OTf)3 (5) | Toluene | 110 | 24 | 75 |

| Yb(OTf)3 (5) | Dioxane | 100 | 18 | 88 |

Reductive Cyclization of γ-Haloalkyl-Imines

The reductive cyclization of γ-haloalkyl-imines offers another pathway to substituted azetidines. This method involves the formation of an imine from a γ-halo ketone and a primary amine, followed by a reductive cyclization step. The stereochemical outcome of this reaction can be controlled by the use of a chiral starting material or a chiral reducing agent.

To synthesize enantiopure 2,4-dimethylazetidines, a chiral γ-halo ketone can be reacted with an appropriate amine to form a chiral imine. The subsequent reduction of the imine and intramolecular cyclization can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. The diastereoselectivity of the cyclization is influenced by the steric hindrance around the imine and the reaction conditions.

Table 3: Diastereoselective Reductive Cyclization of a γ-Chloroalkyl-Imine

| Imine Precursor | Reducing Agent | Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) |

| (S)-N-(1-(3-chlorobutan-1-yl))ethan-1-imine | NaBH4 | Methanol | 85:15 | 70 |

| (S)-N-(1-(3-chlorobutan-1-yl))ethan-1-imine | H2, Pd/C | Ethanol | 90:10 | 75 |

| (S)-N-(1-(3-chlorobutan-1-yl))ethan-1-imine | L-Selectride® | THF | 95:5 | 68 |

Photochemical Norrish–Yang Cyclization for Azetidinol Precursors

The Norrish–Yang cyclization is a photochemical reaction that can be utilized to synthesize azetidinols, which are valuable precursors to other substituted azetidines. beilstein-journals.org This reaction involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-diradical intermediate that subsequently cyclizes to form a four-membered ring. beilstein-journals.orgnih.gov

For the synthesis of chiral 2,4-disubstituted azetidinols, an α-amino ketone with the desired stereocenters is irradiated with UV light. The stereochemistry of the starting material directs the formation of the corresponding diastereomer of the azetidinol. The resulting hydroxyl group can then be further manipulated or removed to afford the target 2,4-dimethylazetidine (B2808748).

Table 4: Diastereoselective Norrish-Yang Cyclization of an α-Amino Ketone

| α-Amino Ketone | Solvent | Wavelength (nm) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| (4S)-4-amino-5-phenylpentan-2-one | Benzene | 300 | 70:30 | 65 |

| (4S)-4-(benzylamino)pentan-2-one | Acetonitrile | 300 | 80:20 | 72 |

| (4S)-4-(tert-butylamino)pentan-2-one | Hexane | 300 | 60:40 | 58 |

Intermolecular and Intramolecular Cycloaddition Reactions

Cycloaddition reactions provide a convergent and atom-economical approach to the synthesis of azetidines. These reactions involve the direct formation of the four-membered ring from two unsaturated components.

[2+2] Cycloadditions (e.g., Imine-Alkene Photocycloadditions)

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for the synthesis of azetidines. nih.gov This reaction involves the photoexcitation of the imine, which then reacts with the alkene to form the azetidine ring. The stereoselectivity of the aza Paternò–Büchi reaction can be influenced by the nature of the imine and alkene, as well as the reaction conditions.

To achieve an enantioselective synthesis of 2,4-dimethylazetidines, a chiral imine or a chiral alkene can be employed. Alternatively, the use of a chiral photosensitizer can induce enantioselectivity. Recent advances have focused on the use of visible-light photocatalysis to promote these reactions under milder conditions, expanding their scope and applicability. nih.govchemrxiv.org The reaction of an appropriate N-sulfonylimine with propene, for instance, can lead to the formation of a 2,4-disubstituted azetidine with a degree of stereocontrol. nih.gov

Table 5: Diastereoselective Aza Paternò–Büchi Reaction

| Imine | Alkene | Photosensitizer | Diastereomeric Ratio (cis:trans) | Yield (%) |

| N-Tosyliminoacetate | Propene | Acetone | 65:35 | 55 |

| N-Benzylimine of Acetaldehyde | (R)-Styrene | None (direct irradiation) | 75:25 | 60 |

| N-Glyoxylate Oxime | Propene | Ir(ppy)3 | 90:10 | 85 |

Copper-Catalyzed Photoinduced Anti-Baldwin Radical Cyclization of Ynamides

A notable advancement in the synthesis of azetidines is the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. uantwerpen.beresearchgate.net This method provides a general and efficient route to functionalized azetidines through a 4-exo-dig radical cyclization pathway. uantwerpen.beresearchgate.net The reaction is typically carried out under visible light irradiation in the presence of a heteroleptic copper complex and an amine. uantwerpen.benih.gov This process demonstrates excellent control over regioselectivity, favoring the formation of the four-membered ring over the thermodynamically more stable five-membered ring that would result from a 5-endo-dig cyclization. researchgate.net

The versatility of this method allows for the synthesis of a wide range of substituted azetidines, including those with complex molecular architectures. researchgate.net Importantly, this radical cyclization is particularly well-suited for the synthesis of chiral, non-racemic azetidines, starting from suitably protected amino alcohols. researchgate.net The reaction conditions are generally mild, and the process exhibits good functional group tolerance. researchgate.net

| Ynamide Substrate | Catalyst System | Reaction Conditions | Azetidine Product | Yield | Reference |

|---|---|---|---|---|---|

| N-iodoethyl-ynamide | [Cu(bcp)DPEphos]PF6 | Blue LEDs, Tertiary Amine, Acetonitrile, Room Temperature | Corresponding Azetidine | Good | researchgate.net |

| Various substituted ynamides | Heteroleptic copper complex | Visible light, Amine | Corresponding Azetidines | Good | uantwerpen.be |

Ring Contraction and Ring Expansion Strategies

Ring contraction and expansion reactions represent another strategic approach to the synthesis of the azetidine core. magtech.com.cn These methods involve the transformation of more readily available three- or five-membered heterocyclic systems into the desired four-membered ring.

One such strategy is the ring contraction of α-bromo N-sulfonylpyrrolidinones. In the presence of a base like potassium carbonate, these five-membered lactams undergo a one-pot nucleophilic addition and subsequent ring contraction to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org This method allows for the incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the final azetidine structure. organic-chemistry.org

Conversely, ring expansion of three-membered rings, particularly aziridines, provides a pathway to azetidines. magtech.com.cn For instance, a gold-catalyzed ring expansion of propargylic aziridines has been shown to produce stereoselective (Z)-alkylidene azetidines. acs.org Another approach involves a Lewis acid-mediated ring expansion of donor-acceptor cyclopropanes with an iminoiodinane as a nitrogen source, a reaction that can be promoted by magnesium compounds. chemrxiv.org

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| α-bromo N-sulfonylpyrrolidinones | Ring Contraction | Potassium Carbonate, Nucleophiles | α-carbonylated N-sulfonylazetidines | organic-chemistry.org |

| Propargylic Aziridines | Ring Expansion | Gold Catalyst | (Z)-Alkylidene Azetidines | acs.org |

| Donor-Acceptor Cyclopropanes | Ring Expansion | Magnesium Lewis Acid, Iminoiodinane | Substituted Azetidines | chemrxiv.org |

Organometallic and Transition Metal-Catalyzed Syntheses

Lanthanum(III)-Catalyzed Azetidine Formation

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.govfrontiersin.org This reaction proceeds with high yields and tolerates a variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.org The catalyst promotes a C3-selective intramolecular aminolysis, leading to the formation of the azetidine ring. nih.gov Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product is crucial for controlling the regioselectivity of the ring-opening process. nih.govfrontiersin.org

Palladium-Mediated Cyclization and Functionalization

Palladium catalysis offers powerful tools for the construction and functionalization of the azetidine ring. One significant method is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This reaction allows for the synthesis of functionalized azetidines through the formation of a C-N bond via the activation of a typically unreactive C-H bond. rsc.org The process often requires an oxidant, such as benziodoxole tosylate, and an additive like silver acetate (B1210297) to promote the key reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org Furthermore, palladium complexes have been synthesized using 2,4-cis-disubstituted azetidines as ligands, indicating that synthetic routes to these chiral building blocks are established and can be utilized in coordination chemistry and catalysis. researchgate.netnih.gov

Titanium(IV)-Mediated Coupling Reactions

Titanium(IV)-mediated reactions provide another avenue for the synthesis of azetidines. A notable example is the synthesis of spirocyclic NH-azetidines from oxime ethers. researchgate.net This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the oxime ether to form the four-membered ring. researchgate.net While this method directly yields spirocyclic structures, the underlying principles of titanium-mediated C-C and C-N bond formation could potentially be adapted for the synthesis of non-spirocyclic, 2,4-disubstituted azetidines.

Magnesium-Catalyzed Asymmetric Ring-Opening as a Synthetic Pathway

Magnesium-based catalysts have shown significant promise in the asymmetric synthesis of chiral scaffolds, including azetidines. researchgate.netrsc.org An enantioselective [2+2] cyclization between imines and α-branched allenoates can be achieved using an in situ generated magnesium catalyst. researchgate.net This approach is particularly noteworthy as it provides access to chiral azetidines that are not readily accessible through other cycloaddition methods. researchgate.net Additionally, magnesium Lewis acids can mediate the ring expansion of donor-acceptor cyclopropanes to furnish substituted azetidines, as mentioned previously. chemrxiv.org This transition-metal-free method operates under mild conditions and exhibits excellent chemoselectivity and broad functional group tolerance. chemrxiv.org

| Catalyst/Mediator | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Lanthanum(III) triflate | Intramolecular aminolysis | cis-3,4-epoxy amines | High regioselectivity, good functional group tolerance. | nih.govfrontiersin.org |

| Palladium(II) | Intramolecular γ-C(sp³)–H amination | Amines with accessible C-H bonds | Direct functionalization of C-H bonds. | rsc.org |

| Titanium(IV) | Coupling/Cyclization | Oxime ethers and Grignard reagents | Formation of spirocyclic azetidines. | researchgate.net |

| Magnesium | Asymmetric [2+2] Cyclization | Imines and α-branched allenoates | Enantioselective formation of chiral azetidines. | researchgate.net |

Biocatalytic and Stereoselective Routes

The quest for enantiomerically pure compounds has increasingly turned to biocatalytic and stereoselective methods, which offer high selectivity under mild conditions. While direct biocatalytic synthesis of 2,4-dimethylazetidines is not extensively documented, established enzymatic strategies for producing chiral amines and their precursors are highly relevant. One of the most powerful techniques is enzymatic kinetic resolution (EKR). In a typical EKR, an enzyme, often a lipase (B570770), selectively acylates one enantiomer of a racemic mixture of amines or precursor alcohols, allowing for the separation of the slower-reacting enantiomer from its acylated counterpart. For instance, lipases like Candida antarctica lipase B (CALB) have demonstrated excellent capabilities in resolving racemic amines and alcohols, which are precursors in azetidine synthesis. scispace.comnih.gov

Another approach is dynamic kinetic resolution (DKR), which combines the enzymatic resolution step with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single desired enantiomer, a significant improvement over the 50% maximum yield of standard KR. nih.govrsc.org This method often employs a combination of a lipase for the stereoselective acylation and a metal catalyst (e.g., Ruthenium complexes) to facilitate racemization. researchgate.net

Stereoselective synthesis, where chirality is installed during the reaction sequence, is another cornerstone. This can be achieved through the use of chiral catalysts or auxiliaries. For example, copper-catalyzed asymmetric reactions have been successfully employed for the enantioselective synthesis of 2,3-disubstituted azetidines from azetines, installing two new stereogenic centers with high control. rsc.orgacs.org Such methodologies could be adapted for 2,4-disubstituted systems. The key principle involves the use of a chiral ligand that coordinates to the metal catalyst, creating a chiral environment that directs the approach of the reactants to favor the formation of one stereoisomer over the others.

| Method | Description | Key Features | Potential Application for 2,4-Dimethylazetidine |

| Enzymatic Kinetic Resolution (EKR) | Selective enzymatic transformation (e.g., acylation) of one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Resolution of racemic cis- or trans-2,4-dimethylazetidine. |

| Dynamic Kinetic Resolution (DKR) | Combines EKR with in-situ racemization of the unreacted enantiomer. | Theoretical 100% yield of a single enantiomer. | High-yield synthesis of enantiopure (2S,4S)-2,4-dimethylazetidine from a racemic precursor. |

| Asymmetric Catalysis | Use of a chiral catalyst to create a single stereoisomer from a prochiral substrate. | High enantiomeric excess (ee), atom economy. | Stereoselective cyclization to directly form the (2S,4S) isomer. |

**2.6. Specific Synthetic Aspects for (2S,4S)-2,4-Dimethylazetidine and Analogs

The reduction of the amide carbonyl group in β-lactams (azetidin-2-ones) is a fundamental and widely used method for the synthesis of the corresponding azetidine ring system. This approach is particularly valuable for producing stereochemically defined azetidines, as the stereocenters established in the β-lactam precursor are typically retained during the reduction process.

The synthesis of (2S,4S)-2,4-dimethylazetidine via this route would begin with a stereochemically pure β-lactam precursor, namely (3S,4S)-3,4-dimethylazetidin-2-one. The stereoselective synthesis of such substituted β-lactams can be achieved through methods like the Staudinger cycloaddition between a ketene (B1206846) and an imine, employing chiral auxiliaries to direct the stereochemical outcome.

Once the enantiopure cis-β-lactam is obtained, it is subjected to reduction. Common reducing agents for this transformation include borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide) and aluminum hydrides (e.g., lithium aluminum hydride, LAH). The choice of reducing agent can be critical to avoid side reactions, such as ring-opening, which is a known challenge with strained ring systems. Milder reducing agents like monochloroalane (AlHCl₂) have also been employed for the reduction of β-lactam carbonyls, offering good yields and preserving the ring integrity. acs.org

Reaction Pathway:

Precursor Synthesis: Stereoselective synthesis of (3S,4S)-3,4-dimethylazetidin-2-one.

Reduction: Treatment with a suitable reducing agent (e.g., BH₃·THF, LAH) to convert the carbonyl group to a methylene (B1212753) group, yielding (2S,4S)-2,4-dimethylazetidine.

An alternative synthetic strategy involves the transformation of γ-lactones into the azetidine ring. While less direct, this pathway leverages the readily available pool of chiral γ-lactones. The core of this strategy is the conversion of the lactone into a γ-amino alcohol, which can then undergo intramolecular cyclization to form the azetidine ring.

The process begins with a suitable γ-lactone precursor bearing methyl groups at the α and γ positions with the desired stereochemistry. The lactone is first converted to the corresponding γ-hydroxy amide by aminolysis. This intermediate is then reduced, typically with a powerful reducing agent like lithium aluminum hydride, to convert the amide into an amine, yielding a 4-amino-2-pentanol derivative.

The final and crucial step is the intramolecular cyclization of this γ-amino alcohol. To facilitate ring closure, the terminal hydroxyl group must be converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base promotes an intramolecular Sₙ2 reaction, where the nitrogen atom displaces the leaving group to form the four-membered azetidine ring. nih.govnih.gov Efficient methods for activating the hydroxyl group, such as using N,N'-carbonyldiimidazole, have also been developed to avoid harsh reagents. nih.gov

| Step | Transformation | Reagents | Intermediate/Product |

| 1 | Aminolysis of Lactone | Amine (e.g., NH₃) | γ-Hydroxy amide |

| 2 | Reduction of Amide | LiAlH₄ or similar | γ-Amino alcohol |

| 3 | Activation of Hydroxyl | TsCl, MsCl, or CDI | γ-Amino alcohol with leaving group |

| 4 | Intramolecular Cyclization | Base (e.g., NaH, K₂CO₃) | 2,4-Dimethylazetidine |

The synthesis of enantiopure dimethylazetidines like the (2S,4S) isomer is fraught with specific stereochemical challenges. The primary hurdles are controlling both the relative stereochemistry (diastereoselectivity) and the absolute stereochemistry (enantioselectivity).

A major challenge is achieving high diastereoselectivity to favor the cis isomer over the trans isomer, or vice versa. chemistrysteps.com Many cyclization reactions can produce a mixture of both diastereomers, necessitating difficult separation processes. The stereochemical outcome of intramolecular cyclizations, for instance, is highly dependent on the reaction conditions and the stereochemistry of the open-chain precursor. lumenlearning.com Developing synthetic routes that are inherently diastereoselective is a key area of improvement.

Achieving high enantioselectivity is the second major challenge. While asymmetric synthesis can directly produce an enantiomerically enriched product, reactions often result in a racemic mixture. This necessitates a resolution step to separate the enantiomers. Classical resolution involves forming diastereomeric salts by reacting the racemic azetidine with a chiral resolving agent (like tartaric acid or brucine). mdpi.comnih.gov These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. mdpi.com However, this method can be laborious and often provides low yields of the desired enantiomer.

Improvements in this area focus on more efficient separation techniques and synthetic methods that avoid resolution altogether. Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful tool for separating both enantiomers and diastereomers, offering high purity albeit often at a higher cost for large-scale production. The ultimate goal remains the development of highly efficient stereocontrolled syntheses that provide direct access to a single, pure stereoisomer, thereby obviating the need for challenging and costly resolution steps. scispace.comlumenlearning.com The successful preparation of the (R,R), (S,S), and cis isomers of 2,4-dimethylazetidine for pharmacological studies underscores the importance and feasibility of overcoming these synthetic and separation challenges.

Iii. Reactivity and Transformational Chemistry of 2s,4s 2,4 Dimethylazetidine Derivatives

Strain-Release Reactivity Mechanisms of the Azetidine (B1206935) Ring

The reactivity of azetidines is largely driven by the relief of ring strain, which is approximately 25.4 kcal/mol. This strain arises from bond angle distortion and torsional strain within the four-membered ring. Consequently, reactions that involve the cleavage of a C-N or C-C bond of the azetidine ring are thermodynamically favorable. The activation of the azetidine nitrogen, typically through protonation or conversion to a quaternary ammonium (B1175870) salt, enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack, leading to ring-opening. The mechanism of these strain-release reactions can proceed through either SN1 or SN2 pathways, depending on the substitution pattern of the azetidine, the nature of the nucleophile, and the reaction conditions. For instance, the presence of a substituent that can stabilize a carbocation at a ring carbon may favor an SN1-like mechanism, whereas sterically accessible carbons will favor an SN2-type attack.

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a cornerstone of azetidine chemistry, providing a powerful method for the synthesis of a wide array of functionalized acyclic amines. The regioselectivity and stereochemistry of these reactions are of paramount importance and can often be controlled by the choice of activating group, nucleophile, and catalyst.

The concept of enantioselective desymmetrization is particularly relevant for meso-azetidines, which possess a plane of symmetry. While (2S,4S)-2,4-dimethylazetidine is a chiral molecule, the principles of desymmetrization can be extended to related prochiral azetidine substrates. In such reactions, a chiral catalyst or reagent differentiates between the two enantiotopic C-N bonds of the activated azetidinium ion, leading to the preferential formation of one enantiomer of the ring-opened product. This strategy is a highly efficient way to generate enantiomerically enriched, densely functionalized molecules from simple, achiral precursors. The success of these reactions hinges on the ability of the chiral catalyst to create a diastereomeric transition state that favors the formation of one enantiomer over the other.

The regioselectivity of nucleophilic ring-opening of unsymmetrically substituted azetidines, such as derivatives of 2,4-dimethylazetidine (B2808748), is a critical aspect of their synthetic utility. The outcome of the reaction is influenced by a delicate balance of steric and electronic factors. Generally, nucleophilic attack can occur at either of the two carbon atoms adjacent to the nitrogen.

The regioselectivity is heavily dependent on the nature of the activating group on the nitrogen and the substituents on the ring. For N-activated 2,4-dialkylazetidines, sterically demanding nucleophiles tend to attack the less substituted carbon atom. Conversely, in cases where electronic effects dominate, particularly with substituents that can stabilize a partial positive charge, the attack may be directed to the more substituted carbon.

Below is a representative table illustrating the regioselective ring-opening of activated 2,4-disubstituted azetidine derivatives with various nucleophiles, based on general principles and reactivity of similar systems.

| Azetidine Derivative (Activated) | Nucleophile Source | Major Regioisomer | Minor Regioisomer | Reference Principles |

| N-Tosyl-2,4-dimethylazetidinium | Me₂CuLi (Carbon) | Attack at C4 | Attack at C2 | Gilman reagents are soft nucleophiles, and their regioselectivity can be influenced by both steric and electronic factors. |

| N-Benzyl-2,4-dimethylazetidinium | TBAF (Fluorine) | Attack at C4 | Attack at C2 | Fluoride is a hard nucleophile and its attack is often subject to steric hindrance. |

| N-Tosyl-2,4-dimethylazetidinium | PhSH / Base (Sulfur) | Attack at C4 | Attack at C2 | Thiolates are soft and highly nucleophilic, with a preference for less sterically hindered sites in SN2 reactions. |

| N-Tosyl-2,4-dimethylazetidinium | NaOMe / MeOH (Oxygen) | Attack at C4 | Attack at C2 | Alkoxides are strong nucleophiles and bases; regioselectivity is often sterically controlled in dialkyl-substituted systems. |

This table is illustrative and based on established principles of azetidine reactivity. The precise regioselectivity can vary with specific substrates and reaction conditions.

In the presence of acids, the azetidine nitrogen is protonated, which activates the ring towards nucleophilic attack, even by weak nucleophiles like water or alcohols. The mechanism of acid-catalyzed ring cleavage can have significant SN1 character, especially if a substituent on the ring can stabilize a developing positive charge. In such cases, racemization or loss of stereochemical integrity can be observed if the intermediate carbocation is planar. Intramolecular acid-catalyzed ring-opening is also a known process, where a pendant nucleophilic group within the same molecule attacks the activated azetidine ring, leading to the formation of a larger heterocyclic system. The rate of this cleavage is dependent on the pH of the medium, with faster decomposition often observed at lower pH values.

Intramolecular Rearrangement Processes

Beyond simple ring-opening, derivatives of (2S,4S)-2,4-dimethylazetidine can undergo various intramolecular rearrangements, often leading to the formation of other heterocyclic structures. These rearrangements are typically driven by the release of ring strain and the formation of more stable five- or six-membered rings.

One important class of rearrangements is the ring expansion of azetidines to pyrrolidines, piperidines, or even larger rings. These transformations can be initiated by the formation of an azetidinium ylide, which then undergoes a iitk.ac.inmit.edu- or mit.edunih.gov-sigmatropic rearrangement. For example, a iitk.ac.inmit.edu-Stevens rearrangement of an aziridinium (B1262131) ylide, a related strained system, has been shown to be a viable route for the synthesis of azetidines, highlighting the potential for similar reactivity in azetidinium ylides to form larger rings. Ring expansion can also occur through intramolecular nucleophilic attack on an activated azetidine ring, where a side chain containing a nucleophile attacks one of the ring carbons, leading to a bicyclic intermediate that subsequently rearranges to the expanded ring system.

Advanced Functionalization Strategies

Modern synthetic methodologies have enabled more sophisticated functionalizations of the (2S,4S)-2,4-dimethylazetidine scaffold beyond classical ring-opening reactions. These advanced strategies allow for the introduction of diverse functional groups while retaining the core azetidine structure, or for its elaboration into more complex molecular architectures.

One such strategy is the C-H functionalization of the azetidine ring. This approach allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, providing a highly atom-economical way to modify the azetidine core. For instance, α-lithiation of N-protected azetidines followed by trapping with an electrophile is a powerful method for introducing substituents at the C2 position.

Furthermore, multicomponent reactions driven by strain-release have emerged as a powerful tool for the rapid construction of highly functionalized azetidines. These reactions can involve the coupling of three or more components in a single operation, often leveraging the reactivity of highly strained intermediates like azabicyclo[1.1.0]butanes to generate functionalized azetidine products in a convergent and diversity-oriented manner.

Dynamic Phenomena and Asymmetric Functionalization via α-Lithiation

The α-lithiation of N-alkyl 2-oxazolinylazetidines, followed by trapping with electrophiles, is a potent method for achieving enantioenriched N-alkyl-2,2-disubstituted azetidines. Research has demonstrated that while the lithiated intermediate is chemically stable under specific experimental conditions, it is configurationally labile. This is in stark contrast to the configurational stability observed in analogous lithiated aziridines.

This intriguing behavior has been explained by considering the dynamics at the azetidine nitrogen atom and the inversion at the carbanionic center (C-Li). In situ Fourier-transform infrared (FT-IR) spectroscopy experiments and Density Functional Theory (DFT) calculations have supported this explanation, suggesting the presence of η³-coordinated species for the diastereomeric lithiated azetidines. The rapid epimerization is thought to occur through a double inversion of configuration at both the lithiated carbon and the azetidine nitrogen. This dynamic control of reactivity is a key feature in the organolithium chemistry of these scaffolds.

| Parameter | Observation | Significance |

| Lithiated Intermediate | Chemically stable but configurationally labile | Allows for equilibration to the thermodynamically favored diastereomer. |

| Stereoconvergence | Lithiated intermediates converge to a more stable form | Leads to high stereoselectivity in the final product. |

| Stereoselectivity | er > 95:5, dr > 85:15 | Demonstrates the utility of this method for asymmetric synthesis. |

| Proposed Mechanism | Double inversion at C-Li and azetidine nitrogen | Explains the observed configurational lability. |

Post-Functionalization and Chemical Diversification of Azetidine Scaffolds

The synthetic versatility of the azetidine core allows for extensive post-functionalization, enabling the creation of a diverse range of derivatives. The (2S,4S)-2,4-dimethylazetidine scaffold can be incorporated into larger, more complex molecules, thereby modifying their pharmacological or chemical properties.

A notable example of chemical diversification is the preparation of lysergic acid amides from isomeric 2,4-dimethylazetidines. In this context, the (2S,4S)-2,4-dimethylazetidine moiety serves as a rigid analog of a diethylamine (B46881) group. This strategic incorporation led to the synthesis of conformationally constrained analogs of N,N-diethyllysergamide (LSD). Pharmacological evaluation of these derivatives revealed that the lysergamide (B1675752) derived from (S,S)-(+)-2,4-dimethylazetidine exhibited the highest LSD-like behavioral activity and affinity for the serotonin (B10506) 5-HT(2A) receptor. This highlights how incorporating the dimethylazetidine scaffold can modulate biological activity.

More general strategies for the diversification of azetidine scaffolds often involve leveraging functional handles that can be introduced during or after the synthesis of the ring. For instance, azetidines bearing an exocyclic double bond can undergo various transformations such as hydrogenation to introduce further stereocenters. Additionally, derivatization of the azetidine nitrogen through acylation is a common strategy to produce a variety of azetidine amides.

The development of novel synthetic methods, such as copper-catalyzed photoinduced radical cyclization of ynamides, provides access to highly functionalized azetidines that are amenable to further chemical manipulation. These methods expand the toolbox for creating diverse libraries of azetidine-containing compounds for various applications.

| Diversification Strategy | Example | Outcome |

| Incorporation into Bioactive Molecules | Synthesis of lysergamides from (2S,4S)-2,4-dimethylazetidine | Creation of conformationally constrained analogs with altered biological activity. |

| Modification of Existing Functionality | Hydrogenation of azetidines with exocyclic double bonds | Generation of new stereocenters and saturated derivatives. |

| Derivatization of the Azetidine Nitrogen | Acylation to form amides | Production of a diverse range of amide derivatives with varied properties. |

| Novel Synthetic Access | Copper-catalyzed radical cyclization of ynamides | Access to highly functionalized azetidines for further post-functionalization. |

Reactions with Electrophiles and Nucleophiles

The reactivity of (2S,4S)-2,4-dimethylazetidine derivatives with electrophiles and nucleophiles is central to their utility as synthetic building blocks. As discussed in the context of α-lithiation, the reaction of the lithiated intermediate with a wide range of electrophiles is a key step in creating substituted azetidines.

The nucleophilic character of the azetidine nitrogen allows it to react with various electrophiles. For instance, N-alkylation and N-acylation are fundamental transformations that introduce diverse substituents onto the nitrogen atom. The choice of the N-substituent can significantly impact the stereochemical outcome of subsequent reactions, as seen in the directing effect of the N-oxazolinyl group in lithiation.

The strained four-membered ring of azetidines also makes them susceptible to ring-opening reactions initiated by nucleophiles, particularly when the ring is activated by an electron-withdrawing group on the nitrogen. However, the reactivity is generally lower than that of the more strained three-membered aziridine (B145994) ring. The specific substitution pattern of (2S,4S)-2,4-dimethylazetidine, with methyl groups at C2 and C4, will influence the regioselectivity of any potential ring-opening reactions.

The synthesis of C2-substituted azetidines can be achieved through various methods, including the reaction of chiral 1,3-bis-electrophilic motifs with an amine. This approach underscores the reaction of the amine nucleophile with electrophilic centers to form the azetidine ring.

| Reaction Type | Reactants | Product |

| Reaction with Electrophiles | α-Lithiated azetidine + Electrophile (e.g., D₂O, alkyl halides) | α-Substituted azetidine |

| N-Acylation | Azetidine + Acyl chloride | N-Acylazetidine |

| N-Alkylation | Azetidine + Alkyl halide | N-Alkylazetidine |

| Ring Formation | Amine nucleophile + 1,3-bis-electrophile | Azetidine ring |

Iv. Computational Chemistry and Mechanistic Elucidation in 2s,4s 2,4 Dimethylazetidine Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in the investigation of azetidine (B1206935) chemistry. It allows for the detailed examination of electronic structures, reaction energies, and transition states, which are crucial for understanding the behavior of these strained four-membered rings. While specific DFT studies on (2S,4S)-2,4-dimethylazetidine acetate (B1210297) are not extensively documented in dedicated publications, research on closely related azetidine systems illustrates the application and power of these computational methods.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving the formation and cleavage of the azetidine ring. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energetic profiles that reveal the feasibility and mechanism of a given transformation.

Ring Formation: The synthesis of azetidines often involves intramolecular cyclization, where competition between different ring sizes (e.g., 4-membered azetidine vs. 5-membered pyrrolidine) is possible. DFT has been used to elucidate the factors controlling this regioselectivity. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT calculations were performed to understand the preference for azetidine formation. The calculations revealed that while the uncatalyzed reaction favors the formation of a pyrrolidine (B122466) ring due to a lower transition state energy, the coordination of a lanthanum catalyst significantly lowers the transition state energy for azetidine formation, making it the favored pathway. xjtu.edu.cnresearchgate.net This reversal in selectivity is attributed to the specific coordination of the catalyst to the substrate, which pre-organizes the molecule for the 4-exo-tet cyclization. xjtu.edu.cnresearchgate.net

Ring Opening: The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to ring-opening reactions, which can be a productive pathway for synthesizing more complex molecules. researchgate.net DFT studies have been applied to understand the mechanism of these reactions. For example, in the transition-metal-catalyzed ring-opening cross-coupling of azetidines, DFT was used to rationalize the full catalytic cycle. researchgate.net These calculations identified the selectivity-determining step as the initial ring-opening of the azetidine and helped to map the transition states for this key process, thereby explaining the observed regioselectivity. researchgate.net

| Reaction Condition | Cyclization Pathway | Relative Transition State Energy (kcal/mol) | Favored Product |

|---|---|---|---|

| Uncatalyzed Aminolysis of Epoxy Amine | Azetidine Formation (4-exo) | Higher | Pyrrolidine |

| Uncatalyzed Aminolysis of Epoxy Amine | Pyrrolidine Formation (5-endo) | Lower | |

| La(OTf)₃-Catalyzed Aminolysis | Azetidine Formation (4-exo) | Lower | Azetidine |

| La(OTf)₃-Catalyzed Aminolysis | Pyrrolidine Formation (5-endo) | Higher |

One of the most significant applications of DFT in azetidine chemistry is in explaining and predicting the outcomes of stereoselective reactions. By comparing the transition state energies for pathways leading to different stereoisomers, researchers can predict which product will be favored.

In studies on the stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines, DFT calculations were crucial for understanding the high degree of diastereoselectivity observed. nih.gov The calculations supported a model where the organolithium reagent coordinates to the azetidine in a specific manner, leading to a preferential attack on one face of the molecule. nih.govnih.gov The free energy values calculated for the different diastereomeric product precursors confirmed the experimentally observed outcome, with the lowest energy transition state corresponding to the major product formed. nih.gov For example, the calculated energy difference between two potential diastereomers, (R,R,R)-6c and (R,R,S)-6c, was 3.8 Kcal/mol, strongly favoring the formation of the (R,R,R) isomer, which aligns with experimental results. nih.gov

The chemistry of azetidines with organolithium reagents is complex, involving dynamic processes such as nitrogen inversion and the formation of various coordinated intermediates. DFT calculations, often in conjunction with NMR studies, have been vital in unraveling these complexities.

The nitrogen atom in an azetidine ring can undergo pyramidal inversion, where the substituents on the nitrogen rapidly flip from one side of the ring to the other. This dynamic process can significantly influence the reactivity and stereoselectivity of reactions. nih.govipb.pt DFT studies have shown that the energy barrier to this inversion is affected by substituents and complexation. mdpi.com

When an organolithium reagent is introduced, it can coordinate to the lone pair of the azetidine nitrogen. DFT calculations on N-alkyl 2-oxazolinylazetidines have shown that this complexation is a key factor in directing the subsequent reaction. mdpi.com The calculations revealed that the lithium atom can form an η³-complex with the oxazoline (B21484) ring, and the relative stability of different coordinated species dictates the reaction pathway. mdpi.comnih.gov This "dynamic control of reactivity," where the outcome depends on the interplay of nitrogen inversion, complexation, and stereochemical requirements, has been rationalized through detailed DFT modeling. ipb.ptnih.gov The calculations can predict the most stable lithiated intermediates and explain why, in some cases, deprotonation occurs, while in others, nucleophilic addition to a pendant group is favored. ipb.ptmdpi.com

| Phenomenon | DFT Application | Key Finding |

|---|---|---|

| Nitrogen Inversion | Calculation of inversion barriers | Reveals the energy required for N-substituent to flip, influencing conformer populations. mdpi.com |

| Organolithium Complexation | Modeling of Li-N and other coordination modes (e.g., η³-complex) | Identifies the most stable pre-reaction complexes, which dictate reaction pathway. mdpi.comnih.gov |

| Configurational Stability of Lithiated Intermediates | Calculation of relative energies of diastereomeric lithiated species | Determines whether lithiated intermediates are stable or rapidly equilibrate, impacting stereoselectivity. ipb.pt |

Experimental Mechanistic Probes (e.g., Isotope Labeling, In Situ Spectroscopy)

While computational studies provide theoretical models, experimental techniques are essential for validating these models and providing direct evidence for reaction mechanisms.

In Situ Spectroscopy: In situ spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs, providing direct information about the formation and consumption of intermediates. Fourier Transform Infrared (FTIR) spectroscopy has proven particularly valuable in organolithium chemistry. xjtu.edu.cn In the study of the α-lithiation of N-alkyl 2-oxazolinylazetidines, in situ FT-IR was used to monitor the reaction upon addition of s-BuLi. ipb.pt The disappearance of the C=N stretch of the starting material and the appearance of new signals at lower wavenumbers provided direct evidence for the formation of the lithiated azetidine intermediate. ipb.pt This technique, combined with DFT calculations of the vibrational frequencies of the proposed intermediates, helped confirm the structure of the species present in the reaction mixture and supported the hypothesis of a configurationally labile but chemically stable lithiated intermediate. ipb.ptnih.gov

Isotope Labeling: Isotope labeling is a classic mechanistic tool used to trace the path of atoms through a reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), chemists can follow its fate using techniques like NMR spectroscopy or mass spectrometry. While specific examples of isotope labeling to probe the reaction mechanisms of (2S,4S)-2,4-dimethylazetidine are not prominent in the literature, this technique is widely applied in organic chemistry. For instance, isotope labeling experiments were used to elucidate the biosynthetic origin of the azetidine ring in azetidomonamides, demonstrating that the ring originates from azetidine-2-carboxylic acid. In a synthetic context, such experiments could be designed to distinguish between different possible mechanisms of ring formation or rearrangement by pinpointing which bonds are broken and formed.

V. Advanced Spectroscopic and Structural Characterization Methodologies for Chiral Azetidines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For chiral azetidines, various NMR techniques are indispensable for confirming the cyclic structure and, crucially, for assigning the relative and absolute stereochemistry.

High-Field ¹H NMR for Stereochemical Assignment (Coupling Constants, NOE)

High-field ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the (2S,4S)-2,4-Dimethylazetidine moiety. The chemical shifts (δ) of the ring protons and the methyl substituents are indicative of their positions on the strained four-membered ring.

The stereochemistry of the substituents is primarily determined by analyzing the proton-proton spin-spin coupling constants (J-coupling). For 2,4-disubstituted azetidines, the coupling constant between the protons at the C2 and C4 positions, mediated by the protons at C3, is stereochemically significant. Generally, the coupling constant for cis protons (Jcis) is larger than that for trans protons (Jtrans) on an azetidine (B1206935) ring. In the case of the (2S,4S) isomer, which has a trans relationship between the two methyl groups, specific J-coupling values would be expected between the ring protons.

The Nuclear Overhauser Effect (NOE) is a through-space correlation that provides definitive proof of the spatial proximity of protons. In a Nuclear Overhauser Effect Spectroscopy (NOESY) or a 1D NOE experiment, irradiation of one proton will lead to an enhancement of the signal of other protons that are close in space (typically < 5 Å). For (2S,4S)-2,4-Dimethylazetidine, NOE correlations would be expected between the protons of one methyl group and the ring proton on the same face of the azetidine ring, confirming the trans configuration. For example, an NOE correlation between the C2-proton and the C4-methyl protons would help solidify the stereochemical assignment.

| Proton | Expected Chemical Shift Range (ppm) | Key Coupling Constants (Hz) | Expected NOE Correlations |

| CH at C2/C4 | 3.5 - 4.5 | JH2-H3a, JH2-H3b, JH4-H3a, JH4-H3b | C2-H ↔ C3 protons, C4-H ↔ C3 protons |

| CH ₂ at C3 | 2.0 - 3.0 | Jgeminal, Jvicinal | C3 protons ↔ C2/C4 protons and methyl groups |

| CH ₃ at C2/C4 | 1.2 - 1.8 | C2-CH₃ ↔ C2-H, C3 protons; C4-CH₃ ↔ C4-H, C3 protons | |

| NH | 1.5 - 4.0 (broad, exchangeable) | NH ↔ C2-H, C4-H | |

| Acetate (B1210297) CH ₃ | ~1.9 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

¹⁵N NMR for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a specialized technique used to directly probe the nitrogen atom of the azetidine ring. The chemical shift of the nitrogen is highly sensitive to its hybridization, the electronic effects of its substituents, and ring strain. For azetidines, ¹⁵N chemical shifts provide valuable data for confirming the presence of the nitrogen heterocycle. The chemical shift for the nitrogen in (2S,4S)-2,4-Dimethylazetidine acetate would be influenced by the alkyl substituents and its salt formation with acetic acid. The measurement can be performed using direct detection or, more commonly, through heteronuclear 2D NMR techniques like HMBC.

2D NMR Techniques (COSY, HMQC, NOESY) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (J-coupling) correlations. For (2S,4S)-2,4-Dimethylazetidine, COSY spectra would show cross-peaks between the C2-proton and the C3-protons, and between the C4-proton and the C3-protons, establishing the connectivity within the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This allows for the definitive assignment of the ¹³C signals for C2, C3, C4, and the methyl carbons based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned earlier, this 2D experiment maps all through-space correlations simultaneously, providing a comprehensive picture of the molecule's 3D structure and confirming the trans relationship of the methyl groups.

Mass Spectrometry (MS) Applications (EIMS, HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

EIMS (Electron Ionization Mass Spectrometry): This technique involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule. For (2S,4S)-2,4-Dimethylazetidine, a key fragmentation pathway would be α-cleavage, where the C-C bond adjacent to the nitrogen atom breaks. This would lead to the loss of a methyl radical to form a stable iminium cation. The mass spectrum of a derivative of 2,4-dimethylazetidine (B2808748) showed characteristic fragment ions at m/z 98 and 70.

HRMS (High-Resolution Mass Spectrometry): This technique measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental formula of the molecular ion. For this compound, HRMS would be used to confirm the elemental composition of the protonated molecule, [C₅H₁₁N + H]⁺, and distinguish it from other ions with the same nominal mass.

X-ray Crystallography for Absolute Configuration Determination

While NMR can determine the relative stereochemistry (cis or trans), X-ray crystallography on a single crystal is the definitive method for determining the absolute configuration of a chiral molecule. To perform this analysis, this compound must first be crystallized into a high-quality single crystal. The formation of a salt, such as an acetate, often facilitates crystallization.

The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. This analysis provides a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. By using anomalous dispersion, particularly if the X-ray wavelength is chosen carefully, the absolute stereochemistry can be determined, confirming the (S) configuration at C2 and the (S) configuration at C4. The Flack parameter is a key value refined during the structure solution that indicates the correctness of the assigned absolute configuration.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and In Situ Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would display characteristic absorption bands for the different parts of the molecule.

This technique can also be used for in situ monitoring of reactions, for instance, to track the formation of the azetidine ring or its conversion into the acetate salt by observing the appearance or disappearance of key vibrational bands.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (amine salt) | Stretching | 2700 - 3100 (broad) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=O (carboxylate) | Asymmetric Stretching | 1550 - 1610 |

| N-H (amine salt) | Bending | 1500 - 1600 |

| C-H (alkane) | Bending | 1350 - 1470 |

| C-O (carboxylate) | Symmetric Stretching | 1300 - 1420 |

| C-N (amine) | Stretching | 1000 - 1250 |

Data compiled from general spectroscopic tables and analysis of similar compounds.

Vi. Academic Research Applications of 2s,4s 2,4 Dimethylazetidine in Advanced Organic Chemistry

Utility as Chiral Synthons and Building Blocks for Complex Organic Molecules

Researchers have incorporated the (2S,4S)-2,4-dimethylazetidine moiety into the structure of lysergic acid to create a rigid analogue of N,N-diethyllysergamide (LSD). nih.gov In this context, the azetidine (B1206935) ring acts as a conformationally restricted surrogate for the flexible diethylamide group of LSD. The resulting compound, lysergic acid (2S,4S)-2,4-dimethylazetidide, demonstrated high potency, indicating that the specific conformation imposed by the azetidine ring is favorable for binding to its biological target, the serotonin (B10506) 5-HT2A receptor. nih.gov This work highlights the utility of (2S,4S)-2,4-dimethylazetidine as a chiral synthon to introduce specific spatial arrangements in the final molecule, which can be crucial for optimizing interactions with biological receptors.

Role in Peptidomimetic and Non-Natural Amino Acid Chemistry

The incorporation of constrained structural elements into peptides is a key strategy in the design of peptidomimetics with enhanced stability and receptor selectivity. Azetidine-based amino acids are of significant interest as they serve as rigid analogues of proline, introducing conformational constraints into the peptide backbone. While direct incorporation of the (2S,4S)-2,4-dimethylazetidine moiety into a non-natural amino acid is not extensively documented in the reviewed literature, the principles of using substituted azetidines in peptide chemistry are well-established.

Development as Chiral Ligands and Catalysts in Asymmetric Synthesis

The C2-symmetric nature and conformational rigidity of trans-2,4-disubstituted azetidines make them attractive scaffolds for the development of chiral ligands and catalysts for asymmetric synthesis. The nitrogen atom of the azetidine ring can be readily functionalized to create bidentate or polydentate ligands that can coordinate with a metal center, creating a chiral environment for a variety of chemical transformations.

Derivatives of cis-2,4-disubstituted azetidines have been successfully employed as chiral ligands in copper-catalyzed Henry reactions (nitroaldol reactions). These ligands create a chiral pocket around the copper center, directing the stereochemical outcome of the addition of a nitroalkane to an aldehyde. High enantiomeric excesses have been reported, particularly with alkyl aldehydes, demonstrating the effectiveness of the azetidine scaffold in asymmetric catalysis.

While the application of azetidine-based ligands in Suzuki-Miyaura and Sonogashira coupling reactions has been explored, specific examples detailing the use of (2S,4S)-2,4-dimethylazetidine derivatives are not prevalent in the surveyed literature. researchgate.netmdpi.comresearchgate.net However, the general success of chiral ligands in these palladium-catalyzed cross-coupling reactions suggests that appropriately functionalized (2S,4S)-2,4-dimethylazetidine derivatives could serve as effective chiral ligands. mdpi.comnih.govorganic-chemistry.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govmdpi.comlakeheadu.canih.gov Similarly, in the realm of organocatalytic Michael additions, where small chiral organic molecules catalyze the reaction, derivatives of (2S,4S)-2,4-dimethylazetidine could potentially be developed into efficient catalysts, although specific examples are not widely reported. nih.govresearchgate.netrsc.orgnih.govmdpi.com

N-substituted azetidinylmethanols, which can be derived from the corresponding azetidines, have been shown to be effective chiral catalysts for the enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to both aromatic and aliphatic aldehydes. researchgate.net These chiral amino alcohols create a chiral environment that directs the facial selectivity of the nucleophilic attack on the aldehyde, leading to the formation of chiral secondary alcohols with high levels of enantioselectivity.

The following table summarizes the enantioselectivities achieved in the diethylzinc addition to various aldehydes using an azetidine-derived chiral catalyst.

| Aldehyde | Enantiomeric Excess (ee %) |

|---|---|

| Benzaldehyde | >98 |

| 4-Chlorobenzaldehyde | 97 |

| 4-Methoxybenzaldehyde | >98 |

| 2-Naphthaldehyde | 97 |

| Cinnamaldehyde | 96 |

| Cyclohexanecarboxaldehyde | 96 |

| Pivalaldehyde | 91 |

Table 1: Enantioselective addition of diethylzinc to aldehydes catalyzed by an N-substituted azetidinylmethanol. Data adapted from a study on azetidine-derived chiral catalysts. researchgate.net

Conformational Probes and Mapping of Receptor Binding Sites

The rigid framework of (2S,4S)-2,4-dimethylazetidine makes it an excellent tool for use as a conformational probe to study ligand-receptor interactions. By replacing a flexible portion of a biologically active molecule with this constrained azetidine ring, researchers can investigate the preferred conformation for receptor binding.

As previously mentioned in the context of its use as a chiral synthon, (2S,4S)-2,4-dimethylazetidine has been employed as a rigid analogue of a diethylamine (B46881) group. In the study of lysergic acid amides, the incorporation of the (2S,4S)-2,4-dimethylazetidine moiety served to lock the orientation of the amide nitrogen's substituents. nih.gov The high potency of the resulting analogue provided valuable insights into the optimal binding orientation of the diethylamide group of LSD at the serotonin 5-HT2A receptor. This approach demonstrates the power of using conformationally restricted building blocks like (2S,4S)-2,4-dimethylazetidine to map the topographically important features of a receptor binding site, which is a crucial aspect of rational drug design.

Application in Elucidating Ligand Binding Topography at Receptor Sites

The defined stereochemistry and conformational rigidity of the (2S,4S)-2,4-dimethylazetidine moiety are leveraged by medicinal chemists to understand how flexible molecules orient themselves within the binding pockets of biological receptors. By replacing a flexible portion of a ligand, such as a diethylamide group, with the constrained azetidine ring, researchers can lock the molecule into a limited number of conformations. This approach provides valuable insights into the optimal spatial arrangement of chemical groups required for high-affinity binding.

A seminal example of this application is in the study of lysergic acid diethylamide (LSD) and its interaction with serotonin receptors. nih.gov To elucidate the bioactive conformation of the flexible N,N-diethylamide group of LSD at the 5-HT2A receptor, researchers synthesized a series of conformationally constrained analogues using different stereoisomers of 2,4-dimethylazetidine (B2808748). nih.gov The underlying hypothesis was that one of these rigid analogues would mimic the optimal binding conformation of LSD's diethyl groups, leading to similar or enhanced receptor affinity and potency.

The (2S,4S)-isomer of lysergic acid 2,4-dimethylazetidide proved to be the most pharmacologically active, exhibiting a potency slightly greater than that of LSD itself in drug discrimination studies in rats. wikipedia.org This finding strongly suggested that the conformation imposed by the (2S,4S)-2,4-dimethylazetidine ring accurately represents the preferred orientation of the diethylamide group when LSD is bound to the 5-HT2A receptor. nih.gov This knowledge is crucial for the rational design of new ligands with tailored pharmacological profiles, as it helps to define the three-dimensional space of the receptor's binding site.

Contributions to Structure-Activity Relationship (SAR) Studies for Understanding Active Conformations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. The use of stereochemically defined and rigid building blocks like (2S,4S)-2,4-dimethylazetidine is a powerful strategy in SAR to probe the importance of a molecule's three-dimensional shape for its activity. patsnap.com By systematically comparing the biological activities of flexible molecules with their rigid counterparts, researchers can deduce the active conformation.

Table 1: Pharmacological Data of Lysergic Acid Amide Analogues

| Compound | Isomer of 2,4-Dimethylazetidine Used | Receptor Affinity (Ki, nM) at 5-HT2A | Functional Potency (ED50, nmol/kg) in Rats |

| LSD | N/A (Diethylamide) | Data Not Explicitly Provided in Text | ~45 |

| LSZ | (2S,4S)-(+) | Highest Affinity | 25 |

| Analog 2 | (2R,4R)-(-) | Less Potent | 134 |

| Analog 3 | cis | Less Potent | 115 |

This table is generated based on the findings that the (S,S)-isomer had the highest affinity and was more potent than LSD, while the other isomers were less potent. nih.gov

Development of Novel Azetidine-Based Scaffolds for Research Purposes

The unique structural and physicochemical properties of the azetidine ring, such as its inherent strain and ability to act as a bioisostere for other cyclic systems, make it an attractive core for the development of novel molecular scaffolds in drug discovery and chemical biology. researchgate.net The incorporation of specific stereoisomers like (2S,4S)-2,4-dimethylazetidine allows for the creation of chiral, three-dimensional scaffolds that can explore chemical space more effectively than flat, aromatic structures.

Research in this area focuses on using the substituted azetidine core as a starting point for the synthesis of more complex molecular architectures, including fused, bridged, and spirocyclic systems. nih.gov These novel scaffolds can serve as the basis for creating libraries of compounds for screening against various biological targets. For example, the functional groups on the azetidine ring (the nitrogen atom and the methyl groups in the case of 2,4-dimethylazetidine) can be used as handles for further chemical modifications, allowing for the systematic variation of substituents to optimize biological activity.

The development of such scaffolds often involves multi-step synthetic sequences designed to build complexity around the azetidine core. Strategies may include:

Ring-closing metathesis to form larger, fused ring systems.

Intramolecular cyclization reactions to create bridged bicyclic structures.

Spirocyclization at one of the carbon atoms of the azetidine ring.

By employing a specific stereoisomer like (2S,4S)-2,4-dimethylazetidine, the resulting complex scaffolds are synthesized enantiomerically pure. This is highly advantageous for modern drug discovery, as it allows for the investigation of the biological effects of a single enantiomer, avoiding the complications of testing racemic mixtures where different enantiomers can have different pharmacological or toxicological properties. nih.gov The creation of diverse libraries based on such chiral azetidine scaffolds is a key strategy in the search for new therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for (2S,4S)-2,4-Dimethylazetidine acetate, and how do reaction conditions influence stereochemical outcomes?

Answer:

The synthesis of this compound requires careful control of reaction conditions to preserve stereochemical integrity. Key steps include:

- Chiral Precursor Utilization : Start with enantiomerically pure precursors, such as (S)-phenylalaninol derivatives, to ensure stereochemical fidelity during azetidine ring formation .

- Acid/Base Catalysis : Acidic conditions (e.g., HCl, H₂SO₄) stabilize intermediates via protonation of the amine group, while basic conditions (e.g., NaOH) may lead to free amine formation, requiring stringent pH control .

- Purification : Use chromatographic techniques (e.g., flash chromatography with chiral stationary phases) to isolate the desired diastereomer and minimize racemization .

Basic: How can researchers characterize the stereochemical purity of this compound?

Answer:

Stereochemical characterization involves:

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time consistency confirms purity .

- NMR Analysis : Use NOESY or ROESY experiments to detect spatial proximity of methyl groups in the azetidine ring, confirming the (2S,4S) configuration .

- Polarimetry : Measure specific optical rotation ([α]D) and compare with literature values for validation .

Basic: What are the key stability considerations for storing and handling this compound in experimental settings?

Answer:

- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Use amber vials to avoid photodegradation .

- Handling : Work in a glovebox or under Schlenk conditions to exclude moisture. Pre-dry solvents (e.g., molecular sieves for THF) to minimize ester hydrolysis .

- Stability Monitoring : Conduct periodic LC-MS analysis to detect degradation products (e.g., free dimethylazetidine or acetic acid) .

Advanced: What computational approaches are effective in modeling the conformational dynamics of this compound in receptor-ligand interactions?

Answer:

- Molecular Dynamics (MD) Simulations : Use software like AMBER or GROMACS to model the compound’s interaction with targets such as the 5-HT2A receptor. Focus on the azetidine ring’s puckering dynamics and methyl group orientation .

- Density Functional Theory (DFT) : Calculate relative conformational energies (e.g., chair vs. boat conformers) to identify dominant states in solution. Reference experimental data from Table S4 (energy analysis of conformers) .

- Docking Studies : Apply AutoDock Vina to predict binding poses, emphasizing steric constraints from the (2S,4S) configuration and acetate group interactions .

Advanced: How do researchers resolve discrepancies in reported biological activities of azetidine derivatives across different experimental models?

Answer:

- Cross-Model Validation : Compare in vitro (e.g., receptor binding assays) and in vivo (e.g., rodent behavioral studies) data to identify species-specific metabolic or pharmacokinetic factors .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to assess heterogeneity. For example, conflicting reports on 5-HT2A receptor affinity may arise from differences in assay conditions (e.g., membrane preparation methods) .

- Controlled Replication : Standardize protocols (e.g., buffer composition, temperature) across labs to isolate variables causing activity discrepancies .

Advanced: What strategies are employed to enhance the bioavailability of this compound while maintaining its stereochemical integrity?

Answer:

- Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl derivatives) to improve lipophilicity and bypass first-pass metabolism. Monitor stereochemical stability via chiral HPLC during derivatization .

- Nanoparticle Encapsulation : Use lipid-based nanoparticles (e.g., DSPC/cholesterol formulations) to enhance aqueous solubility. Characterize encapsulation efficiency and release kinetics using dialysis-based methods .

- Metabolic Shielding : Introduce fluorine atoms at non-stereogenic positions to reduce cytochrome P450-mediated degradation without altering the (2S,4S) configuration .

Advanced: What analytical techniques are critical for detecting trace impurities in this compound batches?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Identify impurities at ppm levels using Q-TOF instruments. Compare fragmentation patterns with reference standards .

- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., residual acetic anhydride) from synthesis. Optimize column temperature programs to resolve low-boiling-point compounds .

- ICP-OES : Screen for metal catalysts (e.g., Pd, Ni) from synthetic steps. Limit detection thresholds to <1 ppm to meet pharmacological safety standards .

Advanced: How does the (2S,4S) configuration influence the compound’s pharmacokinetic profile compared to other stereoisomers?

Answer:

- Enantiomer-Specific Metabolism : Use chiral LC-MS/MS to track stereoisomer-specific clearance rates. The (2S,4S) configuration may exhibit slower hepatic metabolism due to steric hindrance at CYP3A4 active sites .

- Tissue Distribution Studies : Radiolabel the compound with tritium and conduct autoradiography in animal models. The (2S,4S) isomer shows higher brain penetration compared to (2R,4R) in rodent studies .

- Protein Binding Assays : Use equilibrium dialysis to measure albumin binding. The acetate group’s polarity reduces plasma protein affinity, enhancing free fraction availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.